molecular formula C15H21NO5 B558112 Boc-O-methyl-L-tyrosine CAS No. 53267-93-9

Boc-O-methyl-L-tyrosine

Cat. No. B558112
CAS RN: 53267-93-9
M. Wt: 295.33 g/mol
InChI Key: SLWWWZWJISHVOU-LBPRGKRZSA-N
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Description

“Boc-O-methyl-L-tyrosine” is a chemical compound with the molecular formula C15H21NO5 . It is also known by other names such as “boc-tyr me-oh”, “boc-o-methyl-l-tyrosine”, and “2s-2-tert-butoxycarbonyl amino-3-4-methoxyphenyl propanoic acid” among others . This compound is used in various research applications .


Molecular Structure Analysis

The molecular structure of “Boc-O-methyl-L-tyrosine” can be represented by the SMILES string: COC1=CC=C(CC@HOC©©C)C(O)=O)C=C1 . The InChI Key for this compound is SLWWWZWJISHVOU-STGVRZAANA-N .


Physical And Chemical Properties Analysis

“Boc-O-methyl-L-tyrosine” is a solid substance . It has a molecular weight of 295.33 g/mol . The density of this compound is 1.2±0.1 g/cm3 . The boiling point is 462.0±40.0 °C at 760 mmHg . The exact mass is 295.141968 .

Scientific Research Applications

C15H21NO5C_{15}H_{21}NO_{5}C15​H21​NO5​

and a molecular weight of 295.34 g/mol . It is widely used in scientific research due to its protective properties in peptide synthesis. Below is a comprehensive analysis of its unique applications across various scientific fields:

Peptide Synthesis

Boc-Tyr(Me)-OH: is primarily used as a protective group for amino acids during peptide synthesis. The Boc group protects the amino functionality from undesired reactions by making it inert during peptide bond formation. After the peptide chain is assembled, the Boc group can be removed under mild acidic conditions without harming the peptide structure .

Safety and Hazards

“Boc-O-methyl-L-tyrosine” should be handled with care. It is recommended to avoid breathing mist, gas or vapours. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

(2S)-3-(4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-12(13(17)18)9-10-5-7-11(20-4)8-6-10/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLWWWZWJISHVOU-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60376137
Record name Boc-O-methyl-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-O-methyl-L-tyrosine

CAS RN

53267-93-9
Record name Boc-O-methyl-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of Boc-O-methyl-L-tyrosine in the synthesis of sperabillins A and C?

A: Boc-O-methyl-L-tyrosine serves as the crucial starting material in the total synthesis of sperabillin A and C []. The researchers chose this compound due to its readily available chiral center and the presence of functional groups amenable to further chemical transformations. The synthesis involves a series of 11 steps, starting with Boc-O-methyl-L-tyrosine, to achieve the final structures of sperabillin A and C.

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